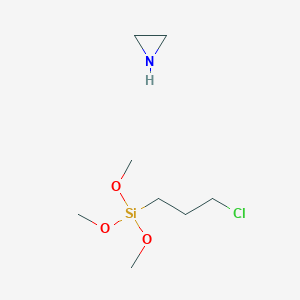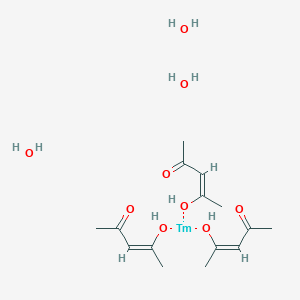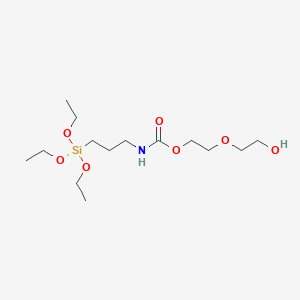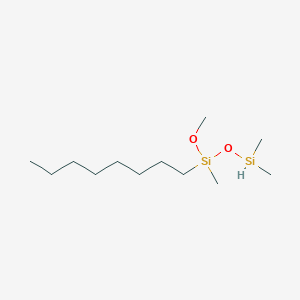
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO), is an organic compound that has been used in a variety of scientific research applications. It has been used to study the properties of lanthanide complexes, as well as to create new materials for use in medical and industrial applications.
Applications De Recherche Scientifique
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), has been used in a variety of scientific research applications. It has been used to study the properties of lanthanide complexes, as well as to create new materials for use in medical and industrial applications. It has also been used in the synthesis of terbium-doped nanomaterials for use in bioimaging and as a catalyst for organic reactions.
Mécanisme D'action
The mechanism of action of terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), is not fully understood. However, it is believed that the terbium ion is coordinated to the acetylacetone molecules, forming a polymeric structure. This polymeric structure is then stabilized by hydrogen bonds, which gives the compound its desired properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), are not well understood. However, it has been shown to have some antioxidant properties, and it has been used as a contrast agent in MRI imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), in lab experiments is that it is relatively easy to synthesize and is relatively stable. However, it is important to note that it is not very soluble in water, so it may not be the best choice for experiments that require a large amount of the compound.
Orientations Futures
There are a number of potential future directions for the use of terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)). It could be used to synthesize terbium-doped nanomaterials for use in bioimaging and as a catalyst for organic reactions. It could also be used to study the properties of lanthanide complexes and to create new materials for use in medical and industrial applications. Additionally, it could be used to explore the potential therapeutic applications of terbium-based compounds.
Méthodes De Synthèse
Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)), is synthesized by reacting a solution of terbium(III) chloride with an excess of acetylacetone in aqueous ethanol. The reaction takes place at room temperature and is completed in a few hours. The product is then filtered and washed with aqueous ethanol and dried to yield the desired product, terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (Terbium(III) acetylacetonate trihydrate, (99.9%-Tb) (REO)).
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;terbium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSTCRLJRQHDT-VBBOVLQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium(III) acetylacetonate trihydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)









![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)